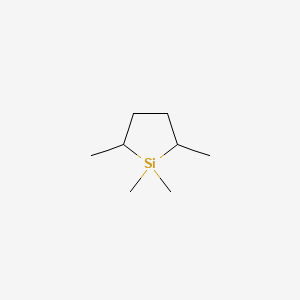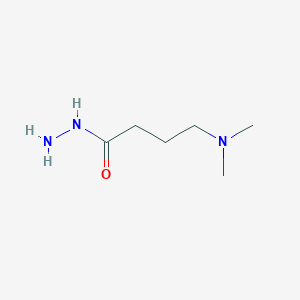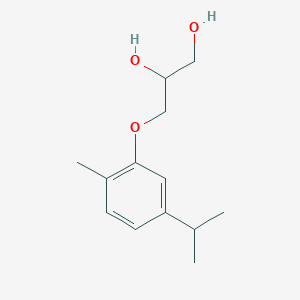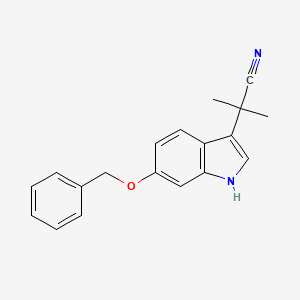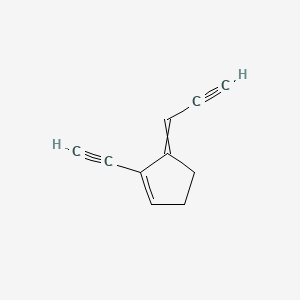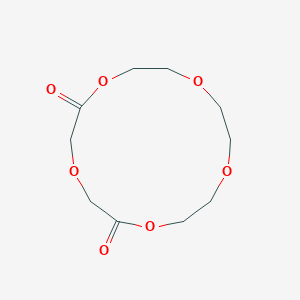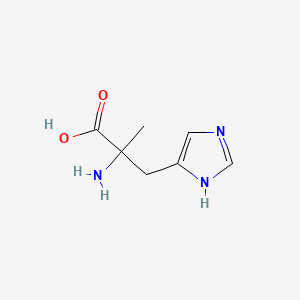
Phenyl-phosphonothioic acid dipropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl-phosphonothioic acid dipropyl ester is an organophosphorus compound with the molecular formula C12H19O2PS.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenyl-phosphonothioic acid dipropyl ester can be synthesized through the reaction of phenylphosphonothioic dichloride with propanol in the presence of a base. The reaction typically involves the following steps:
Preparation of Phenylphosphonothioic Dichloride: This intermediate is prepared by reacting phenylphosphonic dichloride with sulfur.
Esterification: The phenylphosphonothioic dichloride is then reacted with propanol in the presence of a base such as pyridine or triethylamine to form this compound
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl-phosphonothioic acid dipropyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonothioic acid derivatives.
Reduction: Reduction reactions can convert it into phosphonous acid derivatives.
Substitution: The ester can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Phosphonothioic acid derivatives.
Reduction: Phosphonous acid derivatives.
Substitution: Various substituted phosphonothioic acid esters.
Applications De Recherche Scientifique
Phenyl-phosphonothioic acid dipropyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: It is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pesticides, flame retardants, and plasticizers
Mécanisme D'action
The mechanism of action of phenyl-phosphonothioic acid dipropyl ester involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved in its mechanism of action include the inhibition of specific metabolic processes and the disruption of cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenyl-phosphonothioic acid diethyl ester
- Phenyl-phosphonothioic acid dimethyl ester
- Phenyl-phosphonothioic acid dibutyl ester
Uniqueness
Phenyl-phosphonothioic acid dipropyl ester is unique due to its specific alkyl group (propyl) which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
66552-70-3 |
|---|---|
Formule moléculaire |
C12H19O2PS |
Poids moléculaire |
258.32 g/mol |
Nom IUPAC |
phenyl-dipropoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H19O2PS/c1-3-10-13-15(16,14-11-4-2)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
Clé InChI |
GIPLAGJQOOOQFX-UHFFFAOYSA-N |
SMILES canonique |
CCCOP(=S)(C1=CC=CC=C1)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


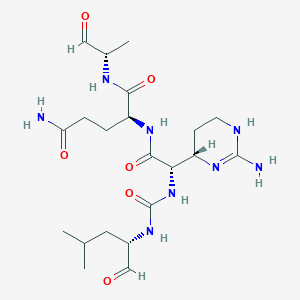

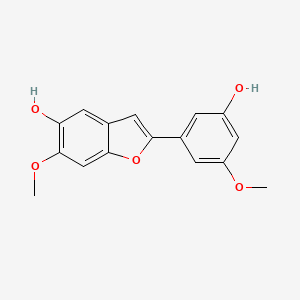
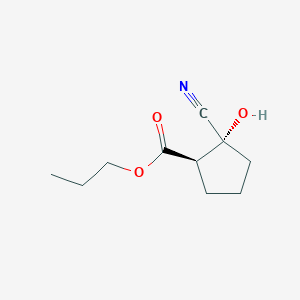
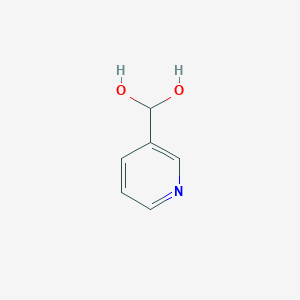
![1-[5-Amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol](/img/structure/B13809925.png)
